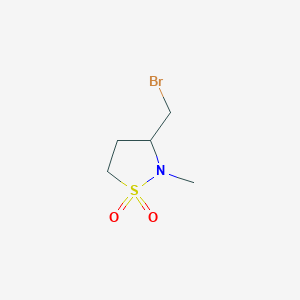

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions due to the presence of the reactive bromomethyl group. These reactions can be used to synthesize a wide range of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. These properties can include color, density, hardness, melting point, boiling point, and solubility .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The development of fluorinated spiro[indole-thiazinones/thiazolidinones] as antihistamic agents utilized Brønsted acidic ionic liquids as catalysts. These compounds showed potential H1-antagonism indicating their possible application in treating histamine-induced conditions (Arya, Rawat, Dandia, & Sasai, 2012).

A novel approach for synthesizing 3-substituted rhodanines and thiazolidine-2,4-dione derivatives showed successful reactions in water and under solvent-free conditions, indicating the versatility of methods for preparing these derivatives (Aryanasab, Shokri, & Saidi, 2013).

Research on succinimide derivatives, including the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, highlighting the potential for novel fungicide development (Cvetković et al., 2019).

The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones explored the combination of medicinally known molecules with a thiazolidinedione ring. These compounds showed antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

The assembly of bioactive heteroaryl thiazolidine-2,4-diones through condensation reactions indicated their potential antimicrobial activities against various pathogens, demonstrating the therapeutic potential of these derivatives (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Catalysts and Synthetic Methods

- Utilization of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalytic system for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones highlighted an efficient method for obtaining high yields of these products, presenting a new avenue for rapid synthesis (Kefayati, Asghari, & Khanjanian, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(bromomethyl)-2-methyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNZWRPZSQVQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCS1(=O)=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)